Azilsartan
Description
Properties
IUPAC Name |
2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSXMPPBFPAXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163712 | |
| Record name | Azilsartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Colorless prisms from ethanol | |
CAS No. |
147403-03-0 | |
| Record name | Azilsartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147403-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azilsartan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azilsartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZILSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NUX55P23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Azilsartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
212-214 °C | |
| Record name | Azilsartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Condensation Reaction Challenges
Early methods condensed 2-ethoxy-1H-benzimidazole-7-carboxylic acid with 2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-ylmethanol using activating agents like thionyl chloride. This step generated 8-12% desethyl impurity (1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) due to ethoxy group cleavage under acidic conditions.
Cyclization Variability
Formation of the 1,2,4-oxadiazole ring from hydroxyamidino precursors required precise stoichiometric control of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Patent data indicates reaction temperatures between 80-110°C produced optimal cyclization rates but risked thermal degradation above 115°C.
Final Esterification Complications
Coupling this compound's carboxylic acid with 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one employed p-toluenesulfonyl chloride activation, yielding 40-50% bis-esterified byproduct (bis-impurity A) when stoichiometry exceeded 1:1.05 molar ratios.
Table 1: Key Parameters in Early this compound Synthesis
| Parameter | Specification | Impact on Quality |
|---|---|---|
| Condensation Temperature | 60-70°C | >70°C increases desethyl impurity |
| Cyclization Base | 1.2 eq DBU | Substoichiometric causes incomplete reaction |
| Esterification Time | 8-12 hours | Prolonged reaction raises bis-impurity |
| Final Crystallization | Methanol/water (3:1) | Critical for polymorph control |
Intermediate Optimization Strategies
Patent US9233955B2 revolutionized this compound production through methyl ester intermediate purification:
Methyl Ester Crystallography
Recrystallizing methyl 1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate from ethyl acetate/n-heptane (1:4) reduced desethyl content from 0.8% to <0.1%. XRPD analysis confirmed Form II crystalline structure with characteristic peaks at 8.9°, 12.3°, and 17.8° 2θ.
Cyclization Process Intensification
Replacing batch reactors with continuous stirred-tank reactors (CSTR) for the DBU-mediated cyclization improved heat transfer. Maintaining 85°C ± 2°C with a 45-minute residence time increased yield from 78% to 92% while containing exotherms.
Advanced Esterification Techniques
The isopropanol solvate method (US20140113942A1) enhanced final step efficiency:
Solvate Formation Dynamics
Reacting this compound acid with 4-chloromethyl-5-methyl-1,3-dioxol-2-one in dimethylformamide produced a 1:1 isopropanol solvate intermediate. TGA analysis showed 6.2% weight loss at 80°C corresponding to solvent release.
Impurity Suppression
Implementing cesium carbonate (2.5 eq) as base minimized bis-esterification to <0.5% through enhanced nucleophilic displacement. Comparative studies showed:
Table 2: Base Selection Impact on Esterification
| Base | Bis-Impurity A (%) | Reaction Time (h) |
|---|---|---|
| Potassium carbonate | 4.2 | 14 |
| Sodium hydride | 3.8 | 16 |
| Cesium carbonate | 0.45 | 8 |
Continuous Manufacturing Breakthroughs
CN110746415A's microreactor system demonstrated unprecedented control over reaction parameters:
Microchannel Reactor Design
Two-stage mixing reactors with 500 μm channels enabled rapid mass transfer. For the phosgene-mediated step, flow rates of 12 mL/min through 30 mL reactors achieved 98% conversion versus 82% in batch.
Process Analytical Technology (PAT)
Inline FTIR monitored the 1720 cm⁻¹ carbonyl peak during cyclization, allowing real-time adjustment of triethylamine feed rates (±0.5 mL/min) to maintain pH 8.5-9.0.
Polymorphic Control Mechanisms
Patent US9624207 detailed crystallization strategies for different this compound forms:
Amorphous Stabilization
Spray-drying this compound acid from acetone/water (4:1) with 0.1% PVP-K30 produced stable amorphous material (Tg 127°C). Accelerated stability testing (40°C/75% RH) showed <0.2% degradation over 6 months.
Crystalline Form Transitions
Medoxomil potassium Form II crystallized from ethanol/ethyl acetate (1:3) exhibited superior bioavailability. DSC analysis revealed melt onset at 218°C with 145 J/g fusion enthalpy.
Comparative Methodological Analysis
Table 3: Synthesis Method Performance Metrics
| Parameter | Batch Process | CSTR | Microreactor |
|---|---|---|---|
| Overall Yield | 62% | 78% | 89% |
| Total Impurities | 1.8% | 0.9% | 0.35% |
| Process Time | 96 h | 48 h | 6.5 h |
| Energy Consumption | 5800 MJ/kg | 3200 MJ/kg | 2100 MJ/kg |
Chemical Reactions Analysis
Route A: Hydroxyamidine Cyclization
-
Cyanobiphenyl Derivative (2) reacts with hydroxylamine hydrochloride in organic solvents (e.g., DMSO) to form hydroxyamidine (3) (90% yield) .
-
Cyclization : Hydroxyamidine (3) undergoes base-mediated cyclization with ethyl chloroformate to yield 1,2,4-oxadiazole derivative (4) (50–75% yield) .
-
Hydrolysis : Ester (4) is saponified with LiOH or NaOH to produce This compound (5) (84–95% yield) .
Route B: Improved Scalable Process
-
Amidoxime Formation : Cyanobiphenyl derivative reacts with hydroxylamine and NaHCO₃ to form amidoxime (75% yield) .
-
Cyclization : Treated with dimethyl carbonate and NaOMe, yielding oxadiazolone (29) (94% yield) .
-
Saponification : Hydrolysis with NaOH produces this compound (88–90% yield) .
Key Reaction Table
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, NaHCO₃, 80–85°C | 75 | |
| Cyclization | Dimethyl carbonate, NaOMe | 94 | |
| Ester Hydrolysis | 2N LiOH/MeOH | 84 |
Hydrolysis of this compound Medoxomil
This compound medoxomil, the prodrug, undergoes rapid hydrolysis in the gastrointestinal tract:
-
Reaction : Medoxomil ester → this compound + 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one .
-
Conditions : pH-dependent; occurs readily at physiological pH .
Metabolic Reactions
This compound is metabolized primarily via hepatic CYP enzymes:
-
O-Dealkylation : CYP2C9-mediated → M-II metabolite (inactive, 50% systemic exposure) .
-
Decarboxylation : CYP2B6/CYP2C8-mediated → M-I metabolite (inactive, <1% exposure) .
Solubility and Reaction Solvent Dependence
Solubility in organic solvents (293.15–333.15 K) impacts reaction design :
| Solvent | Solubility (mole fraction ×10³) |
|---|---|
| Ethanol | 726.8 |
| Tetrahydrofuran | 739.0 |
| Methanol | 725.1 |
| Acetonitrile | 176.4 |
Trends : Higher solubility in alcohols facilitates amidoxime formation and cyclization steps .
Characterization of Reaction Byproducts
Key byproducts identified via spectral methods:
Stability Under Reactivity Conditions
Scientific Research Applications
Clinical Applications
1. Hypertension Management
Azilsartan has been extensively studied for its role in controlling blood pressure. Clinical trials have demonstrated that this compound significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to other ARBs. For instance, a meta-analysis encompassing 18 studies with 6024 patients revealed that this compound reduced SBP and DBP more effectively than its counterparts, with mean differences of -2.853 mm Hg and -2.095 mm Hg respectively .
2. Cardiometabolic Disease
Beyond hypertension, this compound shows promise in addressing various cardiometabolic conditions. Research indicates its potential benefits in:
- Cardiac Hypertrophy : this compound may help reduce cardiac hypertrophy by blocking angiotensin II's effects on cardiac tissue .
- Renoprotection : Studies suggest that this compound can protect renal function, particularly in diabetic patients, by mitigating the effects of hypertension on kidney health .
- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Case Study 1: Oral Mucositis
In a preclinical study using a hamster model of chemotherapy-induced oral mucositis, this compound demonstrated protective effects against mucosal damage and inflammation. The treatment accelerated healing by promoting granulation tissue formation and increasing levels of growth factors associated with angiogenesis . This suggests potential applications for this compound in oncology settings to alleviate chemotherapy side effects.
Case Study 2: Contrast-Induced Acute Kidney Injury
A randomized controlled trial investigated the use of this compound in preventing contrast-induced acute kidney injury in patients with type 2 diabetes undergoing percutaneous coronary intervention. The findings indicated that this compound could be effective in reducing the risk of kidney damage associated with contrast media, highlighting its nephroprotective properties .
Data Overview
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
Azilsartan exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors in vascular smooth muscle and adrenal gland tissues . This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing vasoconstriction, aldosterone secretion, and water reabsorption in the kidneys . The result is a decrease in blood pressure and improved cardiovascular outcomes .
Comparison with Similar Compounds
Table 1: BP Reduction Across ARBs
| ARB (Dose) | ΔSBP (mmHg) | ΔDBP (mmHg) | Reference |
|---|---|---|---|
| This compound (80 mg) | −14.3 | −7.8 | |
| Olmesartan (40 mg) | −12.6 | −7.1 | |
| Valsartan (320 mg) | −10.9 | −6.2 | |
| Candesartan (8 mg) | −17.4 | −9.1 |
Pharmacokinetic and Molecular Advantages
This compound’s unique structure confers prolonged AT1 receptor binding and inverse agonism, suppressing constitutive receptor activity. Molecular docking studies reveal:
- Tighter Binding : this compound’s carboxyl group forms a 2.6 Å bond with Lys199 (vs. 3.2 Å for candesartan), enhancing receptor affinity .
- Salt Sensitivity : In murine models, this compound improved pressure-natriuresis curves (slope: +0.45 vs. +0.28 for candesartan; p < 0.05) by downregulating proximal tubular Na+-H+ exchanger 3 (NHE3) .
Combination Therapy
This compound combined with chlorthalidone reduced SBP by 28.5 mmHg, outperforming olmesartan/hydrochlorothiazide (HCTZ) (ΔSBP: −22.1 mmHg; p < 0.01) . This synergy is attributed to chlorthalidone’s potent diuretic effect and this compound’s sustained receptor blockade .
Biological Activity
Azilsartan is a novel angiotensin II receptor blocker (ARB) that has been extensively studied for its antihypertensive effects. This article provides a comprehensive review of the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
Overview of this compound
This compound is characterized as a potent inverse agonist of the angiotensin II type 1 (AT1) receptor, with an IC50 value of approximately 2.6 nM at the human AT1 receptor . This compound is primarily used in the management of hypertension, and its unique pharmacological profile distinguishes it from other ARBs.
Pharmacological Mechanism
This compound's mechanism of action involves the inhibition of angiotensin II binding to AT1 receptors, leading to vasodilation and reduced blood pressure. Unlike some other ARBs, this compound exhibits a slower dissociation from the AT1 receptor, which contributes to its prolonged antihypertensive effect .
Clinical Efficacy
Numerous clinical trials have established this compound's efficacy in lowering systolic blood pressure (SBP) and diastolic blood pressure (DBP). A systematic review and meta-analysis encompassing 18 studies with 6024 patients reported that this compound significantly reduced SBP by a mean difference of -2.85 mmHg and DBP by -2.095 mmHg compared to other ARBs .
Summary of Clinical Trials
Dose-Dependent Effects
The efficacy of this compound appears to be dose-dependent, with higher doses yielding more significant reductions in blood pressure. For instance, an analysis indicated that the 80 mg dose was particularly effective, suggesting that clinicians may need to consider higher doses for optimal blood pressure management in certain populations .
Safety Profile
This compound is generally well-tolerated among patients. Common adverse effects include dizziness and hypotension; however, these are typically mild and manageable. The overall safety profile is comparable to that of other ARBs, making it a viable option for long-term hypertension management .
Case Studies and Real-World Evidence
Real-world studies have further validated the effectiveness of this compound in diverse patient populations, including those with resistant hypertension or those not adequately controlled on other ARBs. A clinical trial focusing on patients with hypertension not controlled by other ARBs demonstrated significant improvements in blood pressure when switched to this compound .
Q & A
Q. What is the molecular mechanism of Azilsartan's antihypertensive action, and how does it compare to other angiotensin II receptor blockers (ARBs)?
this compound selectively and irreversibly binds to the AT1 receptor subtype, inhibiting angiotensin II-induced vasoconstriction and aldosterone secretion. In vitro studies demonstrate its higher binding affinity and slower dissociation compared to olmesartan, telmisartan, and valsartan, which may explain its prolonged efficacy . Researchers should validate receptor-binding kinetics using radioligand assays or surface plasmon resonance (SPR) to confirm these findings.
Q. What analytical methods are commonly used for quantifying this compound in bulk and pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. For example, a Box-Behnken design (BBD) optimized RP-HPLC parameters (e.g., mobile phase: 0.1% orthophosphoric acid and acetonitrile at 1.0 mL/min flow rate) to achieve precision (RSD <2%) and accuracy (98–102%) for this compound quantification . Researchers should follow ICH Q2(R1) guidelines for method validation, including specificity, linearity, and robustness testing.
Q. Why is this compound medoxomil used as a prodrug, and what are its formulation challenges?
this compound's poor aqueous solubility (~3 µg/mL) limits bioavailability. The prodrug (this compound medoxomil) improves solubility but requires hydrolysis in vivo for activation. Formulation strategies like solid dispersions with Soluplus® (e.g., 3² factorial design to optimize drug-polymer ratios) enhance dissolution rates by 2–3 fold . Researchers should conduct solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under stress conditions?
Forced degradation studies reveal this compound medoxomil is highly susceptible to alkaline hydrolysis (16.43% degradation) but stable under thermal conditions (<0.2% degradation) . To address discrepancies, apply LC-MS to identify degradation products (e.g., M-I and M-II metabolites) and validate stability-indicating methods using photodiode array (PDA) detectors. Statistical tools like principal component analysis (PCA) can correlate degradation pathways with experimental variables.
Q. What experimental design principles are critical for optimizing this compound formulations?
A 3² factorial design is effective for screening factors like drug-polymer ratio (35–45 mg this compound, 40–80 mg Soluplus®) and their interactions. Response surface methodology (RSM) can model dependent variables (e.g., dissolution rate, solubility) to identify optimal conditions . Advanced designs (e.g., D-optimal or central composite) are recommended for multi-factor, multi-response optimization.
Q. How should clinical researchers design pediatric trials for this compound given limited pharmacokinetic data?
Weight-based dosing (e.g., 2.5 mg for <50 kg, 5 mg for ≥50 kg) is a starting point, but extrapolation from adult data risks under/over-dosing. Researchers should conduct population pharmacokinetic (PopPK) modeling with sparse sampling and Bayesian estimation to account for developmental changes in CYP2C9 metabolism . Adaptive trial designs (e.g., continual reassessment) can refine dosing in real-time.
Q. What methodological gaps exist in studying this compound's pleiotropic effects beyond blood pressure control?
Preclinical studies suggest this compound modulates oxidative stress and endothelial dysfunction, but human data are limited. Researchers should integrate multi-omics approaches (e.g., transcriptomics of vascular smooth muscle cells) with clinical endpoints (e.g., flow-mediated dilation) in randomized controlled trials (RCTs) . Mendelian randomization could clarify causal relationships between receptor binding and cardiometabolic outcomes.
Data Analysis and Interpretation
Q. How can conflicting in vitro and clinical data on this compound's efficacy be reconciled?
While in vitro binding studies suggest superior efficacy, clinical trials show modest BP reductions compared to other ARBs. Researchers should perform meta-regression analyses to adjust for covariates (e.g., baseline BP, comorbidities) and assess publication bias. Subgroup analyses by genetic polymorphisms (e.g., CYP2C9*2/*3 alleles) may explain interindividual variability .
Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?
Non-linear mixed-effects modeling (NONMEM) can characterize dose-exposure-response relationships, particularly in populations with renal/hepatic impairment. Bootstrap validation and visual predictive checks (VPCs) ensure model robustness. For categorical outcomes (e.g., achievement of target BP), logistic regression with propensity score matching reduces confounding .
Research Gaps and Future Directions
Q. What are the unmet needs in this compound research for resistant hypertension?
Combination therapy studies (e.g., with chlorthalidone or cilnidipine) lack robust pharmacokinetic/pharmacodynamic (PK/PD) models. Researchers should develop physiologically based pharmacokinetic (PBPK) models to predict drug-drug interactions and optimize fixed-dose combinations . Long-term outcomes data (e.g., cardiovascular mortality) are also needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
